2'-Thiomethyl-2,2,2-trifluoroacetophenone

Description

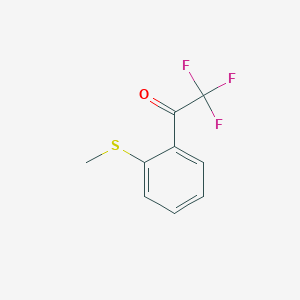

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3OS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBAEXYXSJBXPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375263 | |

| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166831-65-8 | |

| Record name | 2'-Thiomethyl-2,2,2-trifluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Thiomethyl 2,2,2 Trifluoroacetophenone

Convergent Approaches for Constructing the 2'-Thiomethyl-2,2,2-trifluoroacetophenone Framework

Convergent syntheses offer an efficient pathway to the target molecule by preparing key building blocks independently before their final assembly. This approach is particularly advantageous for complex molecules, allowing for parallel synthesis and optimization of individual reaction steps.

Application of Organoboron Chemistry in Aryl-Thiomethyl Linkage Formation

The formation of the aryl-sulfide bond is a critical step in the synthesis of this compound. Organoboron chemistry provides a powerful tool for this transformation through transition-metal-catalyzed cross-coupling reactions. While direct synthesis of the target compound using this method is not extensively documented, the principles can be applied by coupling a suitable arylboronic acid with a thiomethylating agent.

A plausible route involves the copper-catalyzed deborylthiolation of an organoboron precursor. elsevierpure.com In this approach, a boronic acid derivative of 2-trifluoroacetylbenzene could be reacted with a thiomethyl source, such as S-methyl benzenethiosulfonate, in the presence of a copper catalyst. elsevierpure.com These reactions are noted for their mild conditions and tolerance of various functional groups, making them a viable, though less direct, strategy for forming the key C-S bond. elsevierpure.comnih.gov Nickel catalysis in conjunction with an organoboron photocatalyst has also been explored for creating aryl-sulfone bonds from aryl bromides and sodium sulfinates, suggesting a potential adaptation for sulfide (B99878) synthesis under visible light. mdpi.comnih.gov

Table 1: Representative Conditions for Copper-Catalyzed Aryl-Sulfide Formation

| Aryl Precursor | Sulfur Source | Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| Arylboronic Acid | Thiosulfonate | Copper(I) salt | DMF | Moderate to High elsevierpure.com |

| Arylboronic Acid | Thioimide | Copper(I)-carboxylate | Toluene | Moderate nih.gov |

Synthesis Utilizing Grignard Reagents with Trifluoroacetyl Precursors

A more direct and widely documented convergent strategy involves the acylation of an organometallic reagent. researchgate.net Specifically, the use of a Grignard reagent derived from a thiomethyl-substituted aryl halide, which is then reacted with a trifluoroacetyl precursor, provides a robust route to the target ketone.

The key intermediate, (2-(methylthio)phenyl)magnesium bromide, can be prepared from 2-bromothioanisole (B35456) and magnesium turnings in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgprepchem.com This Grignard reagent is then reacted with a trifluoroacetylating agent, most commonly trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O). wikipedia.orgchemicalbook.comgoogle.com The reaction is typically performed at low temperatures to control reactivity, followed by hydrolysis to yield this compound. google.comacs.org This method is advantageous as it efficiently constructs the final ketone from two readily prepared fragments. researchgate.netgoogle.com

The reaction of Grignard reagents with anhydrides is a well-established method for ketone synthesis. organic-chemistry.orgleah4sci.com To prevent the common side reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, inverse addition (adding the Grignard solution to an excess of the anhydride) is often employed. orgsyn.org

Table 2: Grignard-Based Synthesis of Trifluoromethyl Aromatic Ketones

| Grignard Precursor | Acylating Agent | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Halogen-substituted benzotrifluoride | Carboxylic anhydride | Mg, Ether/THF; Hydrolysis | 2'-Trifluoromethyl-aromatic ketone | researchgate.netgoogle.com |

| Bromobenzene | Trifluoroacetic anhydride | Mg, Diethyl ether, -78°C | 2,2,2-Trifluoroacetophenone (B138007) | General Method |

| 3,5-Bis(trifluoromethyl)bromobenzene | Acetic anhydride | i-PrMgCl/THF, -5°C to 0°C | 1-[3,5-Bis(trifluoromethyl)phenyl]-ethanone | orgsyn.org |

Exploration of Other Direct and Indirect Thiomethylation Strategies

Beyond organoboron and Grignard chemistries, other methods for introducing the thiomethyl group onto a pre-existing trifluoroacetophenone framework or its precursors are available. Palladium-catalyzed cross-coupling reactions offer a versatile platform for C-S bond formation. acs.org For instance, 2'-chloro-2,2,2-trifluoroacetophenone can be coupled with a sulfur source like sodium thiomethoxide or by using a three-component system of masked inorganic sulfur and dimethyl carbonate. acs.org

Additionally, modern thiomethylating reagents have been developed to avoid the malodorous and toxic nature of traditional sulfur compounds like methanethiol. The development of BF₃SMe₂ as a non-malodorous source for the nucleophilic installation of a thiomethyl group on electron-deficient haloarenes represents a significant advancement. diva-portal.org This reagent can be used in nucleophilic aromatic substitution (SNAr) reactions on a suitably activated precursor. diva-portal.org

Direct C-H thiolation is an emerging area that offers an atom-economical approach, potentially allowing for the direct introduction of a thiomethyl group onto the aromatic ring of 2,2,2-trifluoroacetophenone, although regioselectivity can be a challenge. nih.govrsc.org

Precursor Synthesis and Building Block Functionalization

The success of convergent syntheses relies on the efficient preparation of the necessary building blocks. The key precursors for this compound are a functionalized trifluoroacetophenone core and a thiomethyl-functionalized aromatic system.

Derivatization of Trifluoroacetophenone Core Structures

One synthetic strategy involves starting with a trifluoroacetophenone core that is already substituted with a suitable leaving group, typically a halogen, at the 2'-position. A precursor such as 2'-bromo-2,2,2-trifluoroacetophenone can be synthesized and subsequently undergo a reaction to introduce the thiomethyl moiety.

The introduction of the thiomethyl group can be achieved via nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org In this reaction, the trifluoroacetyl group acts as a moderate electron-withdrawing group, activating the ortho- and para-positions towards nucleophilic attack. libretexts.org Reacting 2'-bromo- or 2'-fluoro-2,2,2-trifluoroacetophenone with a nucleophile like sodium thiomethoxide (NaSMe) would lead to the displacement of the halide and formation of the desired product. The reactivity order in SNAr reactions is typically F > Cl > Br > I for activated substrates. rsc.org

Introduction of Sulfide Moieties into Aromatic Systems

The synthesis of the key precursor, 2-bromothioanisole, is fundamental to the Grignard-based approach. This involves the introduction of a methyl sulfide group onto a brominated aromatic ring. Transition-metal catalysis is the state-of-the-art method for this transformation. nih.gov

Various catalytic systems based on palladium, nickel, or copper can effectively couple aryl halides with thiols or their salts. organic-chemistry.orgnih.govresearchgate.net For example, the reaction of 1,2-dibromobenzene (B107964) with sodium thiomethoxide in the presence of a nickel or palladium catalyst can selectively form 2-bromothioanisole. These reactions often show excellent functional group tolerance and provide high yields of the desired aryl sulfide. nih.gov Electrochemical methods for the nickel-catalyzed thiolation of aryl halides have also been developed, offering a base-free approach at room temperature. nih.gov

Elucidating Reaction Mechanisms and Chemical Transformations

Reactivity Profile of the Trifluoromethyl Ketone Functionality

The trifluoromethyl group, with its strong electron-withdrawing nature, renders the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for a range of chemical transformations.

The asymmetric reduction of prochiral trifluoromethyl ketones is a critical transformation for accessing chiral fluorine-containing secondary alcohols, which are valuable building blocks in medicinal chemistry. mdpi.com While direct studies on 2'-Thiomethyl-2,2,2-trifluoroacetophenone are not extensively documented, the behavior of analogous aryl trifluoromethyl ketones provides significant insight.

The enantioselective reduction of aryl trifluoromethyl ketones can be achieved using various methods, including chiral catalysts. For instance, oxazaborolidine catalysts generated in situ from chiral lactam alcohols have been shown to effectively reduce aromatic ketones with high enantioselectivities. mdpi.com In the case of substituted trifluoroacetophenones, the position of the substituent on the aromatic ring can influence the enantiomeric excess (ee) of the product. Generally, meta-substituted trifluoroacetophenones tend to yield higher ee values compared to those with ortho or para substituents. tandfonline.com

The steric hindrance posed by the ortho-thiomethyl group in this compound is a significant factor to consider. Biocatalytic reductions, for example using plant tissues like carrot roots, have been shown to be ineffective for ortho-methylthio acetophenone, likely due to the steric bulk of the substituent hindering the enzyme's active site. srce.hr This suggests that similar challenges might be encountered in the biocatalytic reduction of this compound.

Below is a table summarizing the expected outcomes of asymmetric reduction on substituted trifluoroacetophenones, providing a predictive framework for this compound.

Table 1: Predicted Enantioselectivity in the Asymmetric Reduction of Substituted Trifluoroacetophenones

| Substituent Position | Expected Enantiomeric Excess (ee) | Rationale |

|---|---|---|

| ortho (e.g., 2'-Thiomethyl) | Moderate to Low | Steric hindrance from the substituent can impede the approach of the chiral reducing agent, potentially lowering enantioselectivity. tandfonline.comsrce.hr |

| meta | High | Minimal steric interference allows for more effective chiral recognition by the catalyst. tandfonline.com |

| para | Moderate to High | Steric hindrance is less pronounced than at the ortho position, but electronic effects can still influence the outcome. tandfonline.com |

The electrophilic carbonyl carbon of this compound is a prime target for a variety of nucleophilic addition reactions. These reactions proceed via the formation of a tetrahedral alkoxide intermediate, which can then be protonated to yield an alcohol or undergo further transformations. libretexts.org

A common derivatization strategy for ketones involves reaction with agents like 2-hydrazinoquinoline to form hydrazones, which can be useful for analytical purposes such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net Another example is the addition of Grignard reagents or other organometallics to the carbonyl group to form tertiary alcohols.

The trifluoromethyl group significantly enhances the reactivity of the ketone towards nucleophiles compared to non-fluorinated analogues like acetophenone. semanticscholar.org Subsequent derivatization of the resulting alcohol, for instance, through trimethylsilylation, is a common practice for preparing samples for gas chromatography/mass spectrometric analysis. srce.hr

Aryl trifluoromethyl ketones, including this compound, serve as precursors for the synthesis of highly reactive intermediates like diazirines and carbenes. These species are valuable in various synthetic applications, including photoaffinity labeling. nih.govnih.gov

The synthesis of a 3-aryl-3-(trifluoromethyl)diazirine typically involves a multi-step sequence starting from the corresponding trifluoromethyl ketone. nih.gov The general pathway is as follows:

Oximation: The ketone is reacted with hydroxylamine to form an oxime.

Sulfonylation: The oxime is then treated with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) to form a sulfonylated oxime.

Diaziridine Formation: The sulfonylated oxime is reacted with ammonia to yield a diaziridine intermediate.

Oxidation: The diaziridine is subsequently oxidized using reagents like iodine-triethylamine (I₂-Et₃N) or silver oxide (Ag₂O) to form the final diazirine. nih.govnih.gov

Upon photolysis, these diazirines can extrude nitrogen gas to generate highly reactive trifluoromethylcarbenes. These carbenes can then undergo a variety of reactions, such as insertion into C-H or O-H bonds, or cycloadditions with alkenes. organic-chemistry.org The presence of the 2'-thiomethyl group is not expected to interfere with the fundamental steps of diazirine and carbene generation, although it may influence the stability and subsequent reactivity of the carbene intermediate.

Electronic and Steric Influence of the 2'-Thiomethyl Group on Aromatic Reactivity

The 2'-thiomethyl group exerts a significant influence on the reactivity of the aromatic ring and the thioether moiety itself. Its electronic properties, being an ortho, para-directing group, and its steric bulk play crucial roles in determining the outcomes of various reactions.

The sulfur atom of the thioether group in this compound is susceptible to oxidation. The oxidation of thioethers typically proceeds in a stepwise manner, first to a sulfoxide (B87167) and then to a sulfone, upon treatment with oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids, or ozone. libretexts.org

The electron-withdrawing trifluoroacetyl group at the ortho position will decrease the electron density on the aromatic ring and, by extension, on the sulfur atom of the thiomethyl group. This reduction in the sulfur's nucleophilicity would be expected to slow down the rate of oxidation compared to an unsubstituted methyl phenyl sulfide (B99878).

The expected oxidation pathway is as follows:

This compound → 2'-(Methylsulfinyl)-2,2,2-trifluoroacetophenone → 2'-(Methylsulfonyl)-2,2,2-trifluoroacetophenone

The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone.

Table 2: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The extent of oxidation can often be controlled by stoichiometry and reaction temperature. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A powerful oxidant, often leading to the sulfone if used in excess. |

| Ozone (O₃) | Sulfoxide, Sulfone | A strong oxidizing agent. |

| Sodium periodate (NaIO₄) | Sulfoxide | A milder oxidant that often allows for selective oxidation to the sulfoxide. |

In electrophilic aromatic substitution reactions, the regiochemical outcome is determined by the directing effects of the substituents already present on the aromatic ring. In this compound, there is a competition between the directing effects of the 2'-thiomethyl group and the trifluoroacetyl group.

The thiomethyl group (-SCH₃) is an ortho, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate.

The trifluoroacetyl group (-COCF₃) is a meta-directing group due to its strong electron-withdrawing inductive and resonance effects, which destabilize the arenium ion intermediates for ortho and para attack.

Given that the thiomethyl group is in the 2' position, the potential sites for electrophilic attack are the 3', 4', 5', and 6' positions. The directing effects of the two groups are summarized below:

-SCH₃ (at C-2') directs to: C-4' (para) and C-6' (ortho)

-COCF₃ (at C-1') directs to: C-3' and C-5' (meta)

Cooperative Effects and Synergistic Reactivity in Complex Transformations

The reactivity of this compound and its derivatives can be significantly enhanced and guided towards specific outcomes through cooperative effects and synergistic reactivity in complex chemical transformations. These processes often involve the interplay of multiple catalysts or reagents that work in concert to achieve a transformation that would be difficult or impossible with a single component. Such strategies are at the forefront of modern synthetic chemistry, enabling efficient and selective synthesis of complex molecules under mild conditions.

A notable example of a complex transformation involving a related trifluoroacetophenone derivative is the visible-light photoredox-catalyzed radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones. In a study, a derivative of p-hydroxytrifluoroacetophenone was subjected to a photoredox radical addition protocol, resulting in the formation of a dihydroquinoxalin-2-one derivative bearing an indometacin scaffold in 64% yield nih.gov. This reaction showcases a synergistic interplay between a photocatalyst, Ru(bpy)3Cl2, and the substrates under visible light irradiation nih.gov. The photocatalyst, upon light absorption, initiates a single-electron transfer process, generating radical intermediates that subsequently engage in the key carbon-carbon bond-forming reaction. The entire catalytic cycle relies on the cooperative action of the photocatalyst and the various reactive intermediates.

Another area where synergistic reactivity is paramount is in biocatalysis. The whole-cell bioconversion of 2,2,2-trifluoroacetophenone (B138007) to α-(trifluoromethyl)benzyl alcohol is a prime example of a complex transformation driven by cooperative enzymatic systems researchgate.net. In this process, alcohol dehydrogenases (ADHs) within the whole cells catalyze the reduction of the ketone. The efficiency of this transformation is critically dependent on the regeneration of the cofactor (such as NADH or NADPH), which is achieved through the simultaneous oxidation of a co-substrate, like cyclohexanol, by other enzymes within the cell researchgate.net. This intricate network of enzymatic reactions, where the desired reduction is coupled with cofactor recycling, exemplifies a highly efficient and synergistic catalytic system.

While specific studies detailing the cooperative catalytic reactions of this compound are not extensively documented, the reactivity of the trifluoroacetophenone core suggests its suitability for such complex transformations. The principles of cooperative organocatalysis, for instance, have been successfully applied to the asymmetric hydrogenation of perfluoroalkyl aryl ketones, a class of compounds to which this compound belongs researchgate.net. These reactions often utilize bifunctional catalysts that can activate both the ketone and the hydrogen source simultaneously, leading to high efficiency and enantioselectivity.

The following table summarizes the key aspects of the discussed complex transformations involving trifluoroacetophenone derivatives, highlighting the cooperative and synergistic elements.

| Transformation | Substrate | Key Catalysts/Reagents | Cooperative/Synergistic Elements | Product | Yield (%) |

| Photoredox Radical Addition | p-hydroxytrifluoroacetophenone derivative | Ru(bpy)3Cl2, Visible Light | Photocatalytic cycle involving single-electron transfer and radical intermediates. | Dihydroquinoxalin-2-one derivative | 64 nih.gov |

| Whole-Cell Bioreduction | 2,2,2-Trifluoroacetophenone | Alcohol Dehydrogenases (in whole cells), Cyclohexanol (co-substrate) | Enzymatic reduction coupled with cofactor regeneration. | α-(Trifluoromethyl)benzyl alcohol | - |

These examples underscore the potential of leveraging cooperative and synergistic effects to unlock new and efficient synthetic pathways for this compound and other related fluorinated ketones. Future research in this area is likely to focus on the design of novel multi-catalyst systems and the exploration of new complex transformations to access structurally diverse and valuable molecules.

Organocatalytic and Catalytic Applications in Modern Organic Synthesis

The Role of Trifluoroacetophenone Scaffolds as Organocatalysts

Trifluoroacetophenone scaffolds, most notably 2,2,2-trifluoroacetophenone (B138007), have been identified as highly effective organocatalysts for various oxidation reactions. Their efficacy stems from the electron-withdrawing nature of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, facilitating the activation of oxidants like hydrogen peroxide.

Research has demonstrated that 2,2,2-trifluoroacetophenone is a cheap, mild, and environmentally friendly catalyst for the oxidation of tertiary amines and azines to their corresponding N-oxides. This process typically utilizes a 10 mol % catalyst loading in the presence of hydrogen peroxide (H₂O₂) as a green oxidant, leading to high to quantitative yields in a chemoselective manner.

In the realm of epoxidation, 2,2,2-trifluoroacetophenone has proven to be an improved organocatalyst for the oxidation of a wide array of alkenes. This method is celebrated for its environmentally friendly credentials, employing H₂O₂ as the terminal oxidant. The reaction proceeds efficiently with low catalyst loadings, typically between 2-5 mol %, and is often complete within a short timeframe. Various olefins, including mono-, di-, and trisubstituted alkenes, undergo chemoselective epoxidation in high to quantitative yields. The protocol has been optimized for broad substrate scope and demonstrates excellent chemoselectivity.

Table 1: Selected Examples of 2,2,2-Trifluoroacetophenone Catalyzed Epoxidation of Alkenes

| Entry | Substrate | Catalyst Loading (mol %) | Time (h) | Yield (%) |

| 1 | 1-Phenylcyclohexene | 5 | 1 | 99 |

| 2 | Styrene | 5 | 1 | 95 |

| 3 | (E)-Stilbene | 2 | 1 | 99 |

| 4 | α-Methylstyrene | 5 | 1 | 98 |

| 5 | Cholesterol | 5 | 24 | 65 |

Data compiled from various studies on the epoxidation of alkenes using 2,2,2-trifluoroacetophenone and H₂O₂.

Mechanistic investigations into the catalytic action of 2,2,2-trifluoroacetophenone in oxidation reactions have provided valuable insights into the operative pathways. It is proposed that the reaction of the ketone with hydrogen peroxide in the presence of a nitrile, such as acetonitrile, leads to the in situ formation of a peroxycarboximidic acid. This intermediate is believed to be the active oxidizing species. This species then interacts with the hydrated form of the catalyst to generate the active oxidant that performs the epoxidation or N-oxidation. Control experiments have confirmed the essential role of each component—the catalyst, hydrogen peroxide, and the nitrile—in the catalytic cycle. The absence of radical intermediates has also been suggested through mechanistic studies.

Exploration of Thiomethyl-Substituted Derivatives in Catalysis

A thorough review of the scientific literature reveals a notable absence of studies focused on the organocatalytic and catalytic applications of 2'-Thiomethyl-2,2,2-trifluoroacetophenone. While the parent compound, 2,2,2-trifluoroacetophenone, is well-documented as an effective organocatalyst, there is no readily available research detailing the catalytic activity of its 2'-thiomethyl substituted derivative.

The introduction of a thiomethyl group at the ortho-position of the phenyl ring could potentially influence the catalyst's electronic and steric properties. The sulfur atom could engage in non-covalent interactions or alter the electron density at the carbonyl group, which might, in turn, affect its catalytic efficiency and selectivity. However, without experimental data, any discussion on the specific role and potential advantages or disadvantages of the thiomethyl substituent in catalysis remains speculative. Future research in this area would be necessary to elucidate the catalytic potential of this compound.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the compound. For 2'-Thiomethyl-2,2,2-trifluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR studies would be required for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. The chemical shifts, integration, and coupling patterns of the proton signals would provide critical information about the electronic environment and neighboring atoms.

Interactive Data Table: Expected ¹H NMR Data

| Parameter | Expected Data |

| Chemical Shift (δ) | Specific ppm values for aromatic and methyl protons. |

| Integration | Relative ratios of the different types of protons. |

| Multiplicity | Splitting patterns (e.g., singlet, doublet, triplet) indicating adjacent protons. |

| Coupling Constant (J) | Values in Hz that quantify the interaction between neighboring protons. |

Note: As of the latest search, specific experimental ¹H NMR data for this compound is not publicly available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of carbon environments.

Interactive Data Table: Expected ¹³C NMR Data

| Parameter | Expected Data |

| Chemical Shift (δ) | Specific ppm values for carbonyl, aromatic, trifluoromethyl, and thiomethyl carbons. |

Note: Publicly available experimental ¹³C NMR data for this compound has not been found.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a crucial tool for characterizing this compound. This technique is highly sensitive and would provide a distinct signal for the -CF₃ group, with its chemical shift offering insights into the electronic effects of the rest of the molecule.

Interactive Data Table: Expected ¹⁹F NMR Data

| Parameter | Expected Data |

| Chemical Shift (δ) | A specific ppm value for the trifluoromethyl group, likely a singlet. |

Note: There is no publicly available experimental ¹⁹F NMR data for this compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Interactive Data Table: Expected IR and Raman Data

| Spectroscopic Technique | Expected Key Vibrational Modes (cm⁻¹) |

| Infrared (IR) | C=O stretch, C-F stretches, C-S stretch, aromatic C-H and C=C stretches. |

| Raman | Symmetrical vibrations that are weakly active in IR, providing complementary information. |

Note: Specific experimental IR and Raman spectra for this compound are not available in the public domain.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Interactive Data Table: Expected Mass Spectrometry Data

| Parameter | Expected Data |

| Molecular Ion Peak (M⁺) | A peak corresponding to the exact molecular weight of the compound. |

| Major Fragment Ions | Peaks corresponding to characteristic fragments, such as the loss of a CF₃ group or the thiomethyl group. |

Note: Publicly available experimental mass spectrometry data for this compound could not be located.

X-ray Diffraction for Crystalline State Structure Elucidation

For a crystalline solid, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystal lattice, providing precise bond lengths, bond angles, and intermolecular interactions.

Interactive Data Table: Expected X-ray Diffraction Data

| Parameter | Expected Data |

| Crystal System | e.g., monoclinic, orthorhombic, etc. |

| Space Group | The symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths and Angles | Precise measurements of the molecular geometry. |

Note: No experimental X-ray diffraction data for this compound is publicly available.

Computational Chemistry and Theoretical Modeling of 2 Thiomethyl 2,2,2 Trifluoroacetophenone

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. scispace.com DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. scispace.com Functionals such as B3LYP and M06-2X are commonly used to approximate the exchange-correlation energy, which is the key component of DFT. github.io

For 2'-Thiomethyl-2,2,2-trifluoroacetophenone, DFT calculations would begin with a geometry optimization. This process systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, known as the ground-state geometry. Such calculations would reveal critical structural parameters, including the dihedral angles between the phenyl ring, the thiomethyl group, and the trifluoroacetyl group. The presence of the bulky trifluoromethyl and thiomethyl groups suggests that steric hindrance plays a significant role in determining the molecule's preferred conformation.

DFT calculations also provide a wealth of information about the electronic structure. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions of the molecule, which is fundamental to understanding its reactivity.

Below is an interactive table showcasing typical geometric parameters that would be obtained from a DFT (e.g., B3LYP/6-311++G(d,p)) geometry optimization of this compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(carbonyl)-C(phenyl) | 1.49 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | C(phenyl)-S | 1.77 Å |

| Bond Length | S-CH₃ | 1.82 Å |

| Bond Length | C(carbonyl)-CF₃ | 1.55 Å |

| Bond Angle | C(phenyl)-C(carbonyl)-O | 120.5° |

| Bond Angle | C(phenyl)-S-CH₃ | 105.2° |

| Dihedral Angle | O=C-C(phenyl)-C(phenyl) | 25.0° |

Quantum Chemical Approaches to Reactivity and Selectivity Prediction

Quantum chemical methods are instrumental in predicting the reactivity and selectivity of chemical reactions. By analyzing the electronic properties derived from calculations, one can forecast how a molecule will interact with other reagents. For this compound, this involves examining its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and localization of the HOMO indicate the molecule's ability to donate electrons and suggest the most likely sites for electrophilic attack. Conversely, the LUMO's energy and location point to the molecule's capacity to accept electrons, highlighting probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Other "conceptual DFT" descriptors can also be calculated to predict selectivity. The molecular electrostatic potential (MEP) map visually represents the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating regions susceptible to nucleophilic attack. Fukui functions can be used to provide a more quantitative measure of the reactivity at specific atomic sites. For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the phenyl ring would be the site for electrophilic aromatic substitution, with the thiomethyl group influencing the regioselectivity.

The following interactive table presents representative data from a quantum chemical analysis aimed at predicting reactivity.

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability, likely localized on the thiomethyl-substituted phenyl ring. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability, likely localized on the trifluoroacetyl group. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a significant molecular polarity, influencing solubility and intermolecular interactions. |

| MEP Minimum | -0.04 a.u. | Located near the carbonyl oxygen, indicating the most likely site for electrophilic attack/protonation. |

| MEP Maximum | +0.06 a.u. | Located near the carbonyl carbon, indicating the most likely site for nucleophilic attack. |

Elucidation of Reaction Mechanisms via Transition State Analysis

Understanding the detailed step-by-step pathway of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the elucidation of reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. A key feature of the PES is the transition state (TS), which is the highest energy point along the lowest energy reaction path.

Transition state analysis for a reaction involving this compound, such as its reduction to the corresponding alcohol, would involve computationally locating the structure of the transition state. This is a complex calculation where the aim is to find a saddle point on the PES—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. Vibrational frequency analysis is used to confirm the identity of a transition state, which must have exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which is the primary determinant of the reaction rate. By comparing the activation energies for different possible pathways, chemists can predict which mechanism is most likely to occur. For example, one could compare the transition states for hydride attack on the carbonyl from different directions to understand stereoselectivity.

The table below illustrates a typical energetic profile for a hypothetical reaction, such as the nucleophilic addition of a hydride to the carbonyl group of this compound.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactants (Ketone + H⁻) | 0.0 | 0.0 | Initial state of the system. |

| Transition State (TS) | +12.5 | +13.8 | The energetic barrier for the reaction. The structure corresponds to the hydride approaching the carbonyl carbon. |

| Products (Alkoxide) | -25.0 | -23.7 | The final state after the nucleophilic addition. |

Prediction of Spectroscopic Signatures and Conformational Analysis

Computational methods are highly effective at predicting spectroscopic properties, which can be invaluable for identifying and characterizing molecules. By calculating properties related to how a molecule interacts with electromagnetic radiation, its nuclear magnetic resonance (NMR), infrared (IR), and rotational spectra can be simulated.

For this compound, a conformational analysis would be the first step. rsc.org This involves systematically rotating the single bonds—specifically the C(phenyl)-C(carbonyl), C(phenyl)-S, and S-CH₃ bonds—to identify all stable conformers (energy minima). The relative energies of these conformers can then be calculated to determine their populations at a given temperature using Boltzmann statistics.

Once the stable conformers are identified, their spectroscopic signatures can be calculated. NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com These predicted shifts, when averaged according to the Boltzmann population of conformers, can be compared directly with experimental spectra to confirm the structure or assign specific resonances. Similarly, vibrational frequencies can be calculated to predict the positions of major peaks in the IR spectrum, corresponding to key functional groups like the C=O and C-F stretches.

The following interactive table shows representative predicted ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (carbonyl) | 180.5 | Shift is influenced by the electron-withdrawing CF₃ group. |

| CF₃ | 117.0 (quartet) | Large C-F coupling is expected. |

| C(phenyl) attached to C=O | 135.2 | Quaternary carbon in an electron-deficient environment. |

| C(phenyl) attached to S | 140.1 | Quaternary carbon influenced by the sulfur atom. |

| S-CH₃ | 15.8 | Typical range for a methyl group attached to sulfur. |

Exploration of Derivatives, Analogues, and Applications Beyond Core Reactivity

Functionalized Trifluoroacetophenone Derivatives in Polymer Chemistry

The trifluoroacetophenone moiety is a valuable component in the synthesis of high-performance polymers. Its incorporation into a polymer backbone can impart desirable properties such as high thermal stability and enhanced solubility. 2,2,2-Trifluoroacetophenone (B138007), a parent compound to 2'-Thiomethyl-2,2,2-trifluoroacetophenone, serves as a key monomer in the production of new aromatic polymers. sigmaaldrich.comsigmaaldrich.com

Through condensation reactions with various aromatic compounds like biphenyl, terphenyl, and phenyl ether, fluorinated polymers with high average molecular weights and excellent film-forming properties have been synthesized. sigmaaldrich.com For example, superacid-catalyzed step-growth polymerization of 2,2,2-trifluoroacetophenone with multi-ring aromatic compounds has been employed to create fluoropolymers for gas separation membranes. researchgate.net The properties of these polymers can be tuned by copolymerizing different trifluoroacetophenone derivatives, allowing for systematic adjustments to their physicochemical and mechanical characteristics. researchgate.net

Table 1: Examples of Polymers Synthesized from 2,2,2-Trifluoroacetophenone Derivatives

| Monomer(s) | Polymerization Method | Key Polymer Properties | Application |

|---|---|---|---|

| 2,2,2-Trifluoroacetophenone, Biphenyl, Terphenyl | Condensation | High thermal stability, good film-forming properties. sigmaaldrich.com | High-performance materials |

| 2,2,2-Trifluoroacetophenone, p-Terphenyl, m-Terphenyl | Superacid-catalyzed step polymerization | High thermal stability, High Glass Transition Temp (>380 °C). researchgate.net | Gas separation membranes |

The presence of a functional group, such as the thiomethyl group in this compound, offers a potential handle for post-polymerization modification. This allows for the introduction of other functionalities or for creating cross-linked materials, further expanding the utility of these fluorinated polymers.

Trifluoromethylated Organosulfur Compounds as Building Blocks

Organosulfur compounds that contain a trifluoromethyl group are of significant interest in organic synthesis and medicinal chemistry. researchgate.netresearchgate.net The potent electron-withdrawing nature of the trifluoromethylthio (-SCF3) group can enhance the metabolic stability and alter the pharmacokinetic profile of functional molecules. researchgate.net this compound, as a trifluoromethylated ketone with a sulfur linkage, represents a versatile synthetic building block.

The synthesis of α-trifluoromethyl sulfides has been achieved through methods like the fluoro-sulfuration of gem-difluoroalkenes, which generates these structures under mild conditions. rsc.org Such methodologies underscore the accessibility of trifluoromethylated organosulfur compounds for further chemical elaboration. These compounds can serve as precursors to a wide array of more complex molecules, including those with potential pesticidal activity. researchgate.net The development of synthetic routes to these building blocks is crucial for their application in creating novel chemical architectures. researchgate.net

Structure-Activity Relationships in Related Fluorinated Ketones

The chemical reactivity of fluorinated ketones is governed by a combination of steric and electronic effects. scispace.com The introduction of fluorine atoms into a ketone structure significantly alters its properties compared to non-fluorinated analogues. sapub.org Specifically, in α-halogenated ketones, the carbonyl group is activated towards nucleophilic addition due to orbital overlap with the adjacent carbon-halogen bond. beilstein-journals.org

However, the reactivity is not solely dependent on the electronegativity of the halogen. Studies comparing α-fluoroketones with their chloro- and bromo- counterparts have shown that the fluoro derivatives can be slightly less reactive. beilstein-journals.org This phenomenon is attributed to conformational preferences; the optimal geometry for reactivity requires the carbon-halogen bond to be orthogonal to the carbonyl group, a conformation that can be energetically disfavored in fluoro ketones. beilstein-journals.orgnih.gov

In the case of this compound, the trifluoromethyl group drastically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This high reactivity is harnessed in organocatalysis, where 2,2,2-trifluoroacetophenone has been used as an efficient catalyst for the epoxidation of alkenes using hydrogen peroxide as a green oxidant. organic-chemistry.orgnih.gov The electronic properties and conformational possibilities of the thiomethyl-substituted aromatic ring would further modulate this reactivity.

Table 2: Comparison of Properties in Related Ketones

| Compound | Key Structural Feature | Influence on Reactivity |

|---|---|---|

| Acetophenone | Unsubstituted | Baseline reactivity for aromatic ketones. |

| α-Fluoroacetophenone | α-Fluorine | Carbonyl group is activated, but conformational effects can lower reactivity compared to other halogens. beilstein-journals.orgnih.gov |

| 2,2,2-Trifluoroacetophenone | α-Trifluoromethyl group | Strongly activated carbonyl group due to the high electronegativity of the CF3 group. organic-chemistry.org |

Development of Related Reagents in Fluoroalkylation Chemistry

The development of new reagents for introducing fluoroalkyl groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a major focus of modern synthetic chemistry. sigmaaldrich.com The CF3 group can impart unique properties to molecules, enhancing their lipophilicity, binding affinity, and metabolic stability. sigmaaldrich.com

A variety of strategies and reagents have been developed for trifluoromethylation, utilizing nucleophilic, electrophilic, or radical pathways. chinesechemsoc.org Reagents are often designed around heteroatoms like silicon, sulfur, phosphorus, or iodine to act as carriers and activators for the fluoroalkyl group. chinesechemsoc.org For instance, hypervalent iodine compounds, known as Togni reagents, are widely used as electrophilic CF3-transfer agents. sigmaaldrich.comsigmaaldrich.com Similarly, fluoroalkyl sulfones have been developed as a class of radical fluoroalkylation reagents. fluoropharm.com

While this compound itself is not primarily used as a fluoroalkylation reagent, its synthesis and the chemistry of its analogues are intrinsically linked to this field. The methods used to construct such molecules contribute to the broader toolkit available to chemists. researchgate.net The study of trifluoromethylated ketones is essential for understanding the reactivity and stability of these functional groups, which informs the design of next-generation fluoroalkylation reagents that are more efficient, stable, and versatile. beilstein-journals.orgbeilstein-journals.org

Concluding Remarks and Future Directions in Chemical Research

Synthesis and Mechanistic Understanding Advancements

The synthesis of trifluoromethyl ketones has seen significant progress, moving beyond classical methods to more efficient and milder conditions. acs.orgorganic-chemistry.orgacs.org Future advancements in the synthesis of 2'-Thiomethyl-2,2,2-trifluoroacetophenone are expected to leverage these modern techniques. For instance, late-stage trifluoromethylation or methylthiolation of appropriately substituted precursors could provide more direct and versatile routes to this and related compounds. Photoredox catalysis, which has been successfully employed for the synthesis of α-CF3-substituted ketones, could be adapted for this specific target. acs.org

Furthermore, detailed mechanistic studies, potentially employing computational tools and advanced spectroscopic techniques, will be crucial. researchgate.net Understanding the electronic interplay between the electron-withdrawing trifluoroacetyl group and the electron-donating (by resonance) thiomethyl group is key to predicting and controlling its reactivity. Investigating the conformational preferences and the potential for intramolecular interactions will provide deeper insights into its chemical behavior.

Key areas for future investigation include:

Novel Synthetic Routes: Development of catalytic C-H functionalization methods to introduce the trifluoroacetyl or thiomethyl groups directly onto an aromatic ring.

Mechanistic Probes: Utilization of kinetic studies and isotope labeling to elucidate reaction pathways in transformations involving either functional group.

Computational Modeling: Density Functional Theory (DFT) calculations to predict reaction outcomes and understand the electronic structure.

Unexplored Reactivity and Catalytic Potential

The dual functionality of this compound opens avenues for unexplored reactivity. The trifluoromethyl ketone moiety is known to act as a potent electrophile and can form stable hydrates, which can be important in biological contexts. ontosight.airesearchgate.net The thiomethyl group, on the other hand, can be a site for oxidation, coordination to metal centers, or participate in radical reactions. acs.org

The synergistic or antagonistic effects of these two groups on the same aromatic ring are a fertile ground for discovery. For example, the thiomethyl group could be used as a directing group in transition-metal-catalyzed C-H activation reactions, with the trifluoroacetyl group modulating the reactivity of the aromatic ring.

Future research could focus on:

Oxidation Chemistry: Selective oxidation of the sulfur atom to the corresponding sulfoxide (B87167) or sulfone could significantly alter the electronic properties and reactivity of the molecule, creating new building blocks.

Coordination Chemistry: The sulfur atom could act as a ligand for transition metals, opening up possibilities for the design of novel catalysts. The hemilabile nature of thioether donors has been exploited in catalysis, and this could be a promising area of investigation. researchgate.net

Asymmetric Transformations: The prochiral ketone can be a substrate for asymmetric reduction or addition reactions, leading to valuable chiral trifluoromethylated alcohols or other stereochemically rich products.

Broader Impact on Organic Synthesis and Materials Science

The unique electronic properties conferred by the trifluoromethyl and thiomethyl groups suggest that this compound and its derivatives could have a significant impact on both organic synthesis and materials science. Trifluoromethylated compounds are of great interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding affinity. mdpi.com Thioethers are also prevalent in pharmaceuticals and agrochemicals. nih.gov

In materials science, aromatic compounds with tailored electronic properties are crucial for the development of organic electronics. The introduction of both electron-withdrawing and potentially electron-donating groups could be used to fine-tune the optical and electronic properties of organic materials. rsc.org

Potential areas of broader impact include:

Medicinal Chemistry: Derivatives of this compound could be explored as enzyme inhibitors, where the trifluoromethyl ketone can act as a transition-state mimic. researchgate.netbeilstein-journals.org

Agrochemicals: The unique combination of functional groups may lead to the discovery of new herbicides or pesticides with novel modes of action. ontosight.ai

Organic Materials: Incorporation of this scaffold into larger conjugated systems could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Synthetic Building Blocks: This compound can serve as a versatile precursor for more complex molecules through transformations of the ketone and thioether functionalities. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.